Thiazolo[4,5-c]pyridin-4-amine
CAS No.: 607366-44-9
Cat. No.: VC3249566
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 607366-44-9 |
|---|---|
| Molecular Formula | C6H5N3S |
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | [1,3]thiazolo[4,5-c]pyridin-4-amine |
| Standard InChI | InChI=1S/C6H5N3S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8) |
| Standard InChI Key | WBCDWWNPOVCQMK-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C2=C1SC=N2)N |
| Canonical SMILES | C1=CN=C(C2=C1SC=N2)N |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Basic Properties
Thiazolo[4,5-c]pyridin-4-amine features a bicyclic heterocyclic system consisting of a thiazole ring fused with a pyridine ring, with an amine group at the 4-position. This structural arrangement creates a molecule with interesting electronic properties and potential for specific interactions with biological targets.
Based on comparison with structurally similar compounds, the following properties can be estimated:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight | Approximately 151 g/mol |
| Physical Appearance | Likely crystalline solid |
| Solubility | Probable solubility in polar organic solvents (DMF, DMSO) |
| Chemical Classification | Heterocyclic amine; Thiazolopyridine derivative |
Structural Comparison with Related Compounds
The thiazolopyridine scaffold exists in several isomeric forms, with varying positions of the heteroatoms and fusion patterns. Thiazolo[4,5-c]pyridin-4-amine can be compared to several related compounds found in the literature:
| Reaction Parameter | Conditions |
|---|---|
| Reaction Medium | Acetic acid preferred over ethanol, dioxane, acetonitrile, or DMF |
| Catalyst | Ammonium acetate or anhydrous sodium acetate |
| Temperature | Reflux conditions (typically 110-120°C) |
| Reaction Time | 4-12 hours depending on substrates |
| Special Conditions | High pressure using Q-Tube reactor significantly improves yields |
Synthetic Challenges
The synthesis of Thiazolo[4,5-c]pyridin-4-amine presents several specific challenges:
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Achieving the correct regiochemistry in formation of the thiazole-pyridine ring fusion
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Selective introduction of the amine functionality at the 4-position
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Preventing side reactions due to the reactivity of the amine group
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Purification of the final product to remove isomeric impurities
| Potential Mechanism | Structural Basis | Target Cancer Types |
|---|---|---|
| DNA Intercalation | Planar heterocyclic system | Solid tumors |
| Enzyme Inhibition | Hydrogen bonding through amine group | Kinase-dependent cancers |
| Receptor Antagonism | Nitrogen atoms in heterocyclic system | Hormone-dependent cancers |
Structure-Activity Relationship Considerations
The presence of the amine group at the 4-position likely significantly influences the biological activity profile compared to other thiazolopyridine derivatives. This functional group can:
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Serve as a hydrogen bond donor, enhancing interactions with protein targets
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Increase water solubility, potentially improving pharmacokinetic properties
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Function as a weak base, affecting cellular distribution and accumulation
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Provide a site for further derivatization to optimize pharmacological properties
Current Research Status and Knowledge Gaps
Limitations in Available Literature
The current literature reveals significant gaps in research specifically addressing Thiazolo[4,5-c]pyridin-4-amine:
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Absence of published synthetic routes specifically for this compound
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Limited characterization data regarding physical and chemical properties
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Lack of specific biological activity studies and structure-activity relationships
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No crystallographic data to confirm precise three-dimensional structure
Related Research Progress
While direct research on Thiazolo[4,5-c]pyridin-4-amine appears limited, advances with related compounds provide valuable context:
Future Research Directions
Synthetic Methodology Development
Future research should focus on developing efficient and selective synthetic routes specifically for Thiazolo[4,5-c]pyridin-4-amine:
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Optimization of regioselective cyclization methods to form the correctly fused thiazolopyridine core
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Development of methods for direct introduction of the amine group at the 4-position
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Exploration of green chemistry approaches, including microwave-assisted and solvent-free reactions
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Scale-up studies to establish viable production methods
Comprehensive Characterization
A thorough characterization program would significantly advance understanding of this compound:
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Complete spectroscopic analysis (NMR, IR, MS, UV-Vis)
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X-ray crystallography to determine precise three-dimensional structure
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Determination of physicochemical properties including solubility profile, pKa values, and partition coefficients
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Stability studies under various conditions
Biological Evaluation
Systematic biological assessment would elucidate the compound's therapeutic potential:
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Screening against cancer cell line panels to determine cytotoxic profile
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Investigation of mechanism of action through target identification studies
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Evaluation of antimicrobial, anti-inflammatory, and other biological activities
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In vivo studies to assess pharmacokinetics and preliminary safety profile
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